molecular formula C15H16FNO B1597940 4-(Dimethylamino)-3'-fluorobenzhydrol CAS No. 844683-68-7

4-(Dimethylamino)-3'-fluorobenzhydrol

Cat. No.: B1597940
CAS No.: 844683-68-7
M. Wt: 245.29 g/mol
InChI Key: FNIGACIZNATXGU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3’-fluorobenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of a dimethylamino group at the para position and a fluorine atom at the meta position on the benzene ring, along with a hydroxyl group attached to the benzhydrol moiety

Scientific Research Applications

4-(Dimethylamino)-3’-fluorobenzhydrol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.

    Material Science: The compound is investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its fluorescent properties.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3’-fluorobenzhydrol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4-(Dimethylamino)-3’-fluorobenzophenone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Example Reaction: [ \text{4-(Dimethylamino)-3’-fluorobenzophenone} + \text{NaBH}_4 \rightarrow \text{4-(Dimethylamino)-3’-fluorobenzhydrol} ]

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3’-fluorobenzhydrol may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3’-fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Dimethylamino)-3’-fluorobenzophenone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding amine, 4-(Dimethylamino)-3’-fluoroaniline, using strong reducing agents.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3’-fluorobenzophenone

    Reduction: 4-(Dimethylamino)-3’-fluoroaniline

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

4-(Dimethylamino)-3’-fluorobenzhydrol can be compared with other similar compounds, such as:

    4-(Dimethylamino)benzophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    3’-Fluorobenzhydrol: Lacks the dimethylamino group, affecting its binding properties and applications.

    4-(Dimethylamino)-3’-chlorobenzhydrol:

The uniqueness of 4-(Dimethylamino)-3’-fluorobenzhydrol lies in the combination of the dimethylamino group and the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-17(2)14-8-6-11(7-9-14)15(18)12-4-3-5-13(16)10-12/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGACIZNATXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374360
Record name 4-(Dimethylamino)-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-68-7
Record name 4-(Dimethylamino)-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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